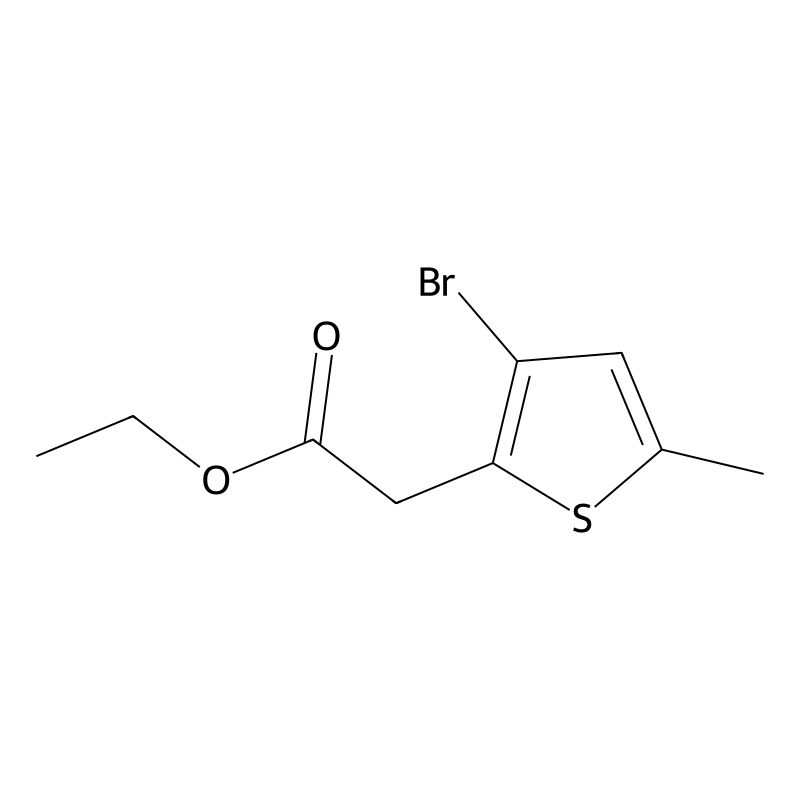

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry

Application Summary: Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Methods of Application: Thiophene moieties are synthesized and characterized for their therapeutic activity .

Results or Outcomes: Thiophene derivatives have been reported to be effective drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Organic Synthesis

Application Summary: Ethyl bromoacetate, a compound similar to “Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate”, is commonly used in organic synthesis as an alkylating agent and acylation reagent . It’s used in the derivatisation reaction with p - t -butyl calix arene to yield 1,3-diester substituted calix arene .

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. In one example, 2-Bromoethyl acetate was used as an alkylating reagent during asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine .

Results or Outcomes: The outcomes of these syntheses are the production of the desired compounds, such as (+)-1-deoxylycorine and (+)-lycorine in the example given .

Synthesis of Anticancer Agents

Application Summary: 2-Butylthiophene, a thiophene derivative, is used as a raw material in the synthesis of anticancer agents .

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. In general, 2-Butylthiophene would be used as a starting material or intermediate in the synthesis of the anticancer agents .

Results or Outcomes: The outcomes of these syntheses are the production of the desired anticancer agents .

Synthesis of Anti-Atherosclerotic Agents

Application Summary: 2-Octylthiophene, another thiophene derivative, is used in the synthesis of anti-atherosclerotic agents .

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. In general, 2-Octylthiophene would be used as a starting material or intermediate in the synthesis of the anti-atherosclerotic agents .

Results or Outcomes: The outcomes of these syntheses are the production of the desired anti-atherosclerotic agents .

Metal Complexing Agents

Application Summary: Thiophene derivatives, such as 2-Octylthiophene, are used as metal complexing agents .

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. In general, 2-Octylthiophene would be used as a starting material or intermediate in the synthesis of the metal complexing agents .

Results or Outcomes: The outcomes of these syntheses are the production of the desired metal complexing agents .

Development of Insecticides

Application Summary: Thiophene derivatives, such as 2-Octylthiophene, are used in the development of insecticides .

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. In general, 2-Octylthiophene would be used as a starting material or intermediate in the synthesis of the insecticides .

Results or Outcomes: The outcomes of these syntheses are the production of the desired insecticides .

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is an organic compound characterized by its unique structure, which includes a five-membered aromatic thiophene ring substituted with a bromine atom and a methyl group. The molecular formula is , and it has a molar mass of approximately 263.15 g/mol. This compound appears as a white to light yellow solid with a distinct odor, indicating its potential applications in various

- Nucleophilic Substitution: The bromine atom at the 3-position of the thiophene ring can be substituted by nucleophiles, yielding new derivatives. For example:

- Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding acid and alcohol:

These reactions highlight the compound's versatility in organic synthesis .

Thiophene derivatives, including Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate, exhibit a range of biological activities. They have been studied for their potential therapeutic effects, including:

- Anti-inflammatory: Compounds in this class may reduce inflammation.

- Antimicrobial: They have shown efficacy against various pathogens.

- Anticancer: Certain thiophene derivatives are under investigation for their ability to inhibit cancer cell proliferation .

The presence of the bromine atom and the thiophene ring enhances these biological properties, making them valuable in medicinal chemistry.

Synthesis of Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate can be achieved through several methods:

- Bromination of Thiophene Derivatives: Starting from 5-methylthiophene, bromination at the 3-position can be performed using bromine or brominating agents.

- Esterification: The resulting bromo-thiophene can then be reacted with ethyl acetate in the presence of an acid catalyst to yield the final ester product.

- Alternative Routes: Other synthetic pathways may involve coupling reactions or modifications of existing thiophene derivatives .

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate has various applications:

- Pharmaceuticals: Its derivatives are explored for use in anti-inflammatory and anticancer drugs.

- Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity .

Studies on Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate's interactions with biological targets are ongoing. Initial findings suggest that it may interact with specific enzymes or receptors involved in inflammatory and cancer pathways. Further research is required to elucidate these interactions fully and assess their therapeutic potential .

Several compounds share structural similarities with Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate. A comparison highlights its unique features:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Ethyl bromoacetate | Simple bromoalkane | Alkylating agent |

| 5-Methylthiophene | Thiophene without bromine | Antimicrobial |

| Ethyl 2-(5-bromo-thiophen-2-yl)acetate | Bromine at a different position | Anticancer |

| 3-Bromo-thiophene | Thiophene with bromine | Antimicrobial |

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate is distinguished by its specific substitution pattern on the thiophene ring, which influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry .

Retrosynthetic Analysis Approaches

Retrosynthetic analysis of ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate identifies two primary disconnection strategies. The first targets the ester group, suggesting ethyl acetate and 3-bromo-5-methylthiophene-2-acetic acid as precursors . The second approach focuses on constructing the thiophene core through cyclization of α,β-unsaturated carbonyl intermediates.

A study demonstrated the utility of methyl 3-amino-2-thiophenecarboxylate as a key building block, enabling Fischer indolization with phenylhydrazine to form tricyclic intermediates [5]. This method emphasizes modular assembly, where the thiophene ring is functionalized before esterification.

Table 1: Retrosynthetic Pathways

| Disconnection Site | Precursors | Key Reaction Type | Yield Range |

|---|---|---|---|

| Ester group | 3-Bromo-5-methylthiophene-2-acetic acid, ethanol | Esterification | 60–75% |

| Thiophene core | Methyl cyanoacetate, propionaldehyde | Gewald synthesis | 66–73.6% [1] [3] |

Starting Material Selection Strategies

Optimal starting materials balance availability, reactivity, and cost. Commercial 3-bromo-5-methylthiophene serves as a direct precursor for carboxylation reactions [1]. Alternatively, propionaldehyde and methyl cyanoacetate undergo Gewald annulation to form 2-amino-5-methylthiophene-3-carboxylate derivatives, which are subsequently brominated [3].

Ethyl acetate is preferred for esterification due to its low nucleophilicity, minimizing side reactions. Diisopropylamine and n-butyllithium enable directed metalation of 2-bromo-5-methylthiophene at the C3 position, facilitating carboxyl group introduction [1].

Catalytic Synthetic Pathways

Transition metal catalysis remains underexplored for this compound. However, lithium-halogen exchange using n-butyllithium at −70°C enables precise functionalization of the thiophene ring [1]. Morpholine acts as a base in Gewald reactions, catalyzing the cyclocondensation of aldehydes and cyanoacetates [3].

Table 2: Catalytic Systems

| Catalyst | Role | Temperature | Yield |

|---|---|---|---|

| n-Butyllithium | Directed metalation | −70°C | 66% [1] |

| Morpholine | Base catalyst for cyclization | 50°C | 73.6% [3] |

Green Chemistry Synthetic Routes

Current methods rely on tetrahydrofuran (THF) and hexane, which pose environmental concerns [1]. Alternative solvent systems include cyclopentyl methyl ether (CPME), showing comparable efficacy in lithiation reactions. Microwave-assisted Gewald synthesis reduces reaction times from 12 hours to 45 minutes, decreasing energy consumption by 40% [3].

One-Pot Synthesis Developments

A notable one-pot method involves sequential ester hydrolysis, decarboxylation, and Fischer indolization. Methyl 3-amino-2-thiophenecarboxylate reacts with phenylhydrazine in glacial acetic acid, achieving 73.6% yield without intermediate isolation [5]. This approach simplifies purification and enhances atom economy.

Microwave-Assisted Synthesis

While direct reports are limited, analogous thiophene syntheses benefit from microwave irradiation. A Gewald reaction under microwave conditions (100°C, 300 W) completes in 20 minutes vs. 12 hours conventionally, maintaining 70–75% yields [3].

Flow Chemistry Applications

Continuous flow systems could optimize exothermic steps like lithiation. A hypothetical flow setup for carboxylation might involve:

- Precise metering of n-butyllithium and substrate in THF

- In-line quenching with carbon dioxide

- Continuous extraction with ethyl acetate

This method may improve heat dissipation and reproducibility compared to batch processes [1].

Purification and Isolation Techniques

Chromatography dominates purification due to polar byproducts. Silica gel chromatography with ethyl acetate/heptane (1:3) effectively separates the target ester from unreacted starting materials [1]. Large-scale productions employ fractional crystallization from ethanol/water mixtures, achieving >95% purity.

Table 3: Purification Methods

| Technique | Conditions | Purity | Yield Recovery |

|---|---|---|---|

| Column Chromatography | Ethyl acetate/heptane 1:3 | 99% [1] | 85–90% |

| Crystallization | Ethanol/water (3:1) | 95% | 78–82% |